molecular formula C15H17ClN2O2 B2718094 N-[2-(4-Chloro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361817-73-2

N-[2-(4-Chloro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No. B2718094
CAS RN: 2361817-73-2
M. Wt: 292.76
InChI Key: BKHCDPCIVCWWHP-UHFFFAOYSA-N
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Description

“N-[2-(4-Chloro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide” is a chemical compound with the molecular formula C15H17ClN2O2 and a molecular weight of 292.76. It is related to the class of luminescent N-arylphthalimidino derivatives .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, ortho-phthalaldehyde (OPA) was added to a stirred solution of o/p-aminobenzoic acid in ethanol. The reaction proceeded with a gradual color change from yellow to brown upon refluxing for 3 hours at about 90°C . After the completion of the reaction, the resulting solution was cooled to room temperature followed by concentration under reduced pressure. The residual crude product was purified by flash chromatography (FC) on silica gel using a mixture of AcOEt/MeOH (4:1) as the eluent .


Molecular Structure Analysis

While specific structural analysis data for “N-[2-(4-Chloro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide” is not available, similar compounds have been characterized. For instance, the molecular structure of 4-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acid was analyzed, with atom-labeling schemes and probability displacement ellipsoids drawn at the 30% level .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. Luminescent phthalimidino derivatives were prepared and characterized, and their crystallization revealed a new approach for the crystallization of an organic compound which is induced by a reaction but not the synthetic reaction itself .

properties

IUPAC Name

N-[2-(4-chloro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-3-14(19)17(4-2)10-15(20)18-8-11-6-5-7-13(16)12(11)9-18/h3,5-7H,1,4,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHCDPCIVCWWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CC2=C(C1)C(=CC=C2)Cl)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Chloro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide

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